molecular formula C10H8N2O3S B040758 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 120423-45-2

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B040758
CAS RN: 120423-45-2
M. Wt: 236.25 g/mol
InChI Key: FRTASWZYMMCPJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol derivatives involves multiple steps, including the reaction of benzodioxin derivatives with hydrazine hydrate to afford corresponding carbohydrazides, which are then converted into 1,3,4-oxadiazole-2-thiols. These thiols can further react with various reagents to produce a range of derivatives with potential biological activities (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

The molecular structure of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives is characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. These analyses confirm the presence of the 1,3,4-oxadiazole ring and the substitution patterns that influence the compound's reactivity and biological activities. The molecular structure is crucial for understanding the compound's interaction with biological targets (Khalid et al., 2016).

Chemical Reactions and Properties

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol participates in various chemical reactions, including condensation, nucleophilic substitution, and addition reactions. These reactions allow for the synthesis of a wide range of derivatives with diverse biological and chemical properties. The thiol group in the molecule plays a crucial role in its reactivity, enabling the formation of thioethers and other sulfur-containing derivatives (Avagyan et al., 2020).

Physical Properties Analysis

The physical properties of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol, such as solubility, melting point, and crystal structure, are determined by its molecular structure. These properties are essential for the compound's application in chemical synthesis and biological studies. The compound's solubility in various solvents affects its bioavailability and interaction with biological targets (Weng et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for the compound's function as a chemical intermediate and its biological activity. The presence of the 1,3,4-oxadiazole ring and thiol group contributes to its chemical versatility, allowing for the synthesis of a broad range of biologically active derivatives (Ahmed et al., 2018).

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol has been investigated for its potential in synthesizing derivatives with antibacterial properties. Avagyan et al. (2020) explored the reactions of this compound with N-substituted chloroacetamides, leading to various derivatives. They also examined its addition reactions with acrylonitrile, acrylamide, and ethyl acrylate, as well as Mannich condensation with morpholine and piperidine. The synthesized compounds demonstrated significant antibacterial activity, indicating the potential of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol as a precursor in developing antibacterial agents Avagyan et al., 2020.

Corrosion Inhibition

Another scientific application of this compound is in the field of corrosion inhibition. Ammal et al. (2018) synthesized derivatives of 1,3,4-oxadiazole, including 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1,3,4-oxadiazole-2-thiol, and assessed their corrosion inhibition ability on mild steel in sulfuric acid. The study revealed that these compounds form a protective layer on the metal surface, effectively inhibiting corrosion. This suggests the utility of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol derivatives in corrosion protection applications Ammal et al., 2018.

Anti-inflammatory Activity

Further research into the derivatives of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol has uncovered their potential in anti-inflammatory treatments. Labanauskas et al. (2004) synthesized S-alkylated derivatives and evaluated their anti-inflammatory activity. The compounds exhibited promising results, suggesting their application in developing new anti-inflammatory drugs Labanauskas et al., 2004.

Antimicrobial and Antitubercular Agents

Joshi et al. (2008) synthesized a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems from 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol. These compounds were tested for antibacterial activity against various bacteria and screened for antitubercular activity against Mycobacterium tuberculosis. Some compounds showed significant antibacterial and antitubercular activities, highlighting the potential of this compound in creating effective antimicrobial and antitubercular agents Joshi et al., 2008.

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c16-10-12-11-9(15-10)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTASWZYMMCPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NNC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385476
Record name 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol

CAS RN

120423-45-2
Record name 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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